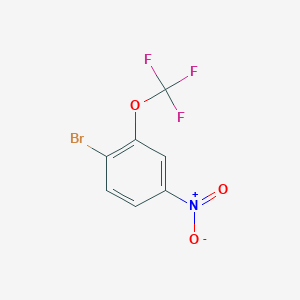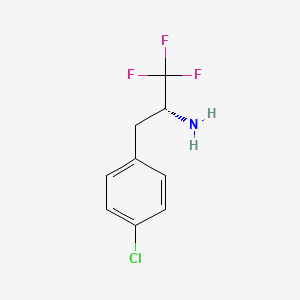
(R)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine compound characterized by the presence of trifluoromethyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral amines and trifluoromethylation reagents under controlled conditions to achieve high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of chiral catalysts and advanced purification techniques to ensure the desired enantiomer is produced at scale. The choice of solvents, temperature, and reaction time are critical factors in optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its effects and potential therapeutic applications .
Medicine
In medicine, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the trifluoromethyl group.
®-3,3,3-Trifluoro-1-(4-bromophenyl)-2-propylamine: Similar structure but with a bromophenyl group instead of chlorophenyl.
®-3,3,3-Trifluoro-1-(4-methylphenyl)-2-propylamine: Similar structure but with a methylphenyl group instead of chlorophenyl .
Uniqueness
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the combination of trifluoromethyl and chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(2R)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 |
InChI Key |
OBMZKLDWSOWUMC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


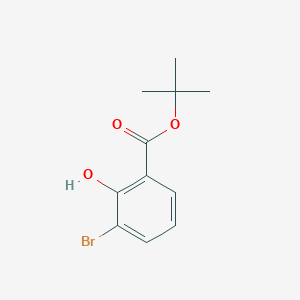
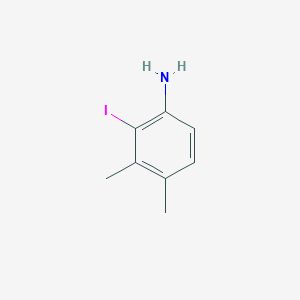
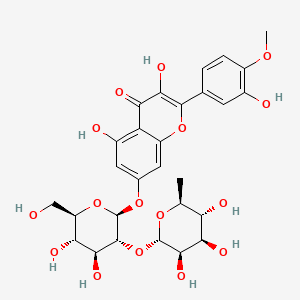
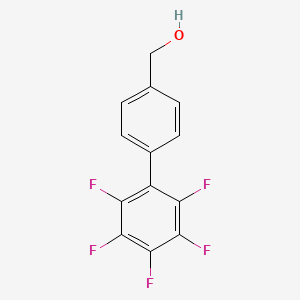
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
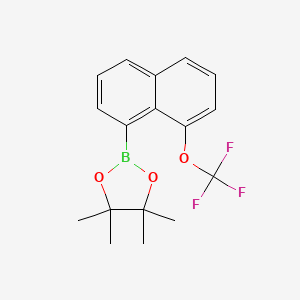
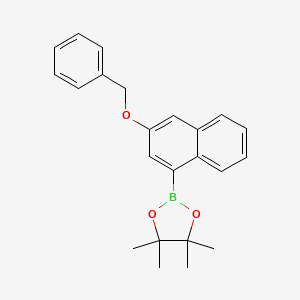
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

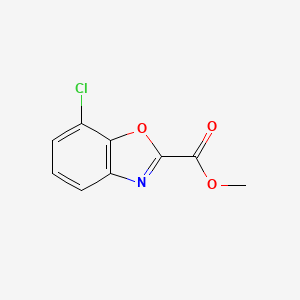
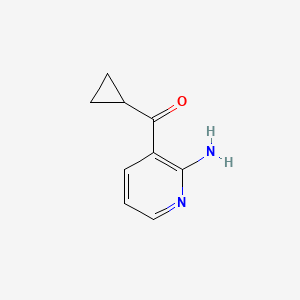
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)

